![molecular formula C6H12ClNO2 B3034488 2-Amino-3-cyclopropylpropanoic acid hydrochloride CAS No. 1803567-60-3](/img/structure/B3034488.png)
2-Amino-3-cyclopropylpropanoic acid hydrochloride
Overview
Description
2-Amino-3-cyclopropylpropanoic acid hydrochloride, also known as 3-cyclopropylalanine hydrochloride, is a synthetic amino acid derivative . It is a powder form substance with a molecular weight of 165.62 .
Molecular Structure Analysis
The InChI code for 2-Amino-3-cyclopropylpropanoic acid hydrochloride is1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Amino-3-cyclopropylpropanoic acid hydrochloride is a powder form substance . It has a molecular weight of 165.62 . The compound should be stored at room temperature .Scientific Research Applications
Potential Research Applications of Structurally Similar Compounds
Drug Development and Molecular Mechanism Exploration
Compounds similar to 2-Amino-3-cyclopropylpropanoic acid hydrochloride, such as amino acid derivatives, often serve as key intermediates or building blocks in the synthesis of pharmaceuticals. Their study can lead to the development of new drugs with improved efficacy and reduced toxicity. For example, research on amino acid derivatives like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) highlights its potential in cancer therapy and immunosuppression, indicating a broad spectrum of possible pharmacological activities for related compounds (Li Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-cyclopropylpropanoic acid hydrochloride are currently unknown. This compound is a derivative of the amino acid alanine, with a cyclopropyl group attached . Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
The mode of action of 2-Amino-3-cyclopropylpropanoic acid hydrochloride is also not well-defined. As an amino acid derivative, it may interact with its targets in a similar manner to other amino acids. This could involve binding to active sites on enzymes or receptors, acting as a substrate or inhibitor. The presence of the cyclopropyl group could potentially alter the compound’s interactions with its targets, leading to different effects compared to the parent amino acid .
Result of Action
The molecular and cellular effects of 2-Amino-3-cyclopropylpropanoic acid hydrochloride are not well-understood. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, if it acts on enzymes involved in metabolic pathways, it could alter the rates of these pathways and affect the levels of various metabolites .
Action Environment
The action of 2-Amino-3-cyclopropylpropanoic acid hydrochloride could be influenced by various environmental factors. These could include the pH and temperature of the surrounding environment, the presence of other molecules that could interact with the compound, and the specific cell or tissue type in which the compound is present .
properties
IUPAC Name |
2-amino-3-cyclopropylpropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAANNBRVRNYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclopropylpropanoic acid hydrochloride | |
CAS RN |
1803567-60-3 | |
Record name | 2-amino-3-cyclopropylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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